N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide
Description
N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is a synthetic small molecule characterized by a tricyclo[4.3.1.1(3,8)]undecane carboxamide core linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety. Its molecular formula is C₂₄H₂₂N₄O₄S (molecular weight: 462.52 g/mol), with elemental composition: C (62.32%), H (4.79%), N (12.87%), O (12.11%), and S (6.93%).
Properties
Molecular Formula |
C23H28N4O3S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[4.3.1.13,8]undecane-1-carboxamide |
InChI |
InChI=1S/C23H28N4O3S/c1-15-8-9-24-22(25-15)27-31(29,30)20-6-4-19(5-7-20)26-21(28)23-12-16-2-3-17(13-23)11-18(10-16)14-23/h4-9,16-18H,2-3,10-14H2,1H3,(H,26,28)(H,24,25,27) |
InChI Key |
FEORCVBEUPSTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CCC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide typically involves multiple steps, starting with the preparation of the tricyclic undecane core. This core is then functionalized with a carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biology, it may be used as a probe to study biological processes at the molecular level. Its interactions with biological molecules can provide insights into cellular functions and pathways .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, it can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers and other materials .
Mechanism of Action
The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl) Derivatives
- Example: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b) Structure: Features a pyrrolo[2,3-d]pyrimidine core instead of a tricycloundecane. Molecular Weight: 613.2349 g/mol (C₃₁H₃₃N₈O₄S).
N-(4-(N-(Isoxazolyl/Thiazolyl)sulfamoyl)phenyl) Analogues
- Example: USP Sulfamethoxazole Related Compound A (N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide) Structure: Substitutes pyrimidine with a 5-methylisoxazole ring. Molecular Weight: 295.31 g/mol (C₁₂H₁₃N₃O₄S). Key Differences: Smaller heterocycle (isoxazole vs.
Elemental Analysis and Purity
Docking and Molecular Dynamics
- AutoDock Vina and Amber simulations predict that the tricyclic undecane core enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites) compared to less rigid analogs.
- Example : The tricyclic system in the target compound may mimic natural substrates (e.g., ATP or cholesterol) more effectively than pyrrolopyrimidine derivatives.
Biological Activity
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a tricyclic undecane structure with a sulfamoyl moiety and a pyrimidine derivative, which are critical for its biological activity. The synthesis involves multiple steps including the formation of the tricyclic core and subsequent functionalization with the sulfamoyl group.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, primarily focusing on its antitumor properties. The following sections detail specific activities observed in laboratory studies.
Antitumor Activity
Several studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms.
Mechanism of Action:
- Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the S phase, which is crucial for DNA synthesis.
- Mitochondrial Dysfunction: It induces mitochondrial dysfunction leading to the activation of apoptotic pathways.
- Caspase Activation: Activation of caspase-3 has been noted, indicating a move towards programmed cell death.
Table 1: In Vitro Antitumor Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 6.92 | Apoptosis via mitochondrial dysfunction |
| A549 | 8.99 | Cell cycle arrest |
| MCF7 | 8.26 | Caspase activation |
| DU145 | 7.89 | Induction of apoptosis |
Study 1: HepG2 Cells
In a study involving HepG2 liver cancer cells, treatment with the compound resulted in significant apoptosis rates compared to control groups. Flow cytometry analysis revealed an increase in cells arrested in the S phase, confirming its role as a cell cycle inhibitor.
Study 2: A549 Cells
The compound was tested on A549 lung cancer cells, showing an IC50 value of 8.99 μM. The study highlighted its potential as a therapeutic agent against lung cancer due to its ability to induce apoptosis effectively.
Comparative Analysis with Other Compounds
To understand the efficacy of this compound, it is essential to compare it with established antitumor agents.
Table 2: Comparative IC50 Values
| Compound | HepG2 IC50 (μM) | A549 IC50 (μM) |
|---|---|---|
| N-(...carboxamide) | 6.92 | 8.99 |
| Sunitinib | 7.60 | 10.36 |
| Doxorubicin | 5.50 | 9.00 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
